molecular formula C17H21BrN2O2 B8687512 6-Bromo-N-(6-methoxy-4-methyl-8-quinolinyl)hexanamide CAS No. 75464-75-4

6-Bromo-N-(6-methoxy-4-methyl-8-quinolinyl)hexanamide

Cat. No. B8687512
CAS RN: 75464-75-4
M. Wt: 365.3 g/mol
InChI Key: ZMVDYBTVJRAZKZ-UHFFFAOYSA-N
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Description

6-Bromo-N-(6-methoxy-4-methyl-8-quinolinyl)hexanamide is a useful research compound. Its molecular formula is C17H21BrN2O2 and its molecular weight is 365.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-N-(6-methoxy-4-methyl-8-quinolinyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-N-(6-methoxy-4-methyl-8-quinolinyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

75464-75-4

Product Name

6-Bromo-N-(6-methoxy-4-methyl-8-quinolinyl)hexanamide

Molecular Formula

C17H21BrN2O2

Molecular Weight

365.3 g/mol

IUPAC Name

6-bromo-N-(6-methoxy-4-methylquinolin-8-yl)hexanamide

InChI

InChI=1S/C17H21BrN2O2/c1-12-7-9-19-17-14(12)10-13(22-2)11-15(17)20-16(21)6-4-3-5-8-18/h7,9-11H,3-6,8H2,1-2H3,(H,20,21)

InChI Key

ZMVDYBTVJRAZKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)NC(=O)CCCCCBr)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Methoxy-4-methyl-8-quinolinamine was converted to the title amide by reaction with 6-bromohexanoyl chloride in the usual manner.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a mixture of 9.4 g (0.05 mol) of 8-amino-6-methoxy-4-methylquinoline and 8.7 g (0.082 mol) of anhydrous sodium carbonate in 60 ml of acetone was added dropwise a solution of 6-bromohexanoylchloride in 35 ml of acetone. The mixture was heated under reflux for 4 hours, cooled and filtered. The filter cake was washed with with chloroform and the filtrate and wash were combined and concentrated in vacuo to dryness. The residual solid was recrystallized first from ethanol and then from 85% aqueous ethanol to give 10.8 g (61%) of product, mp 111°-113°.
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Yield
61%

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